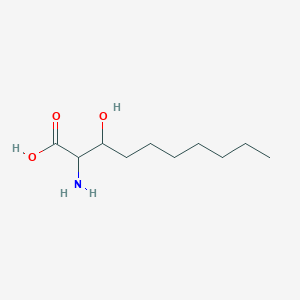
2-Amino-3-hydroxydecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-hydroxydecanoic acid is a non-proteinogenic amino acid that is a segment of the linear pentapeptide microginin. This compound is notable for its presence in natural products and its biological activity, particularly in the inhibition of angiotensin-converting enzyme, which is responsible for the vasoconstriction of blood vessels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxydecanoic acid involves the directed manipulation of functional groups at C3 and C4 of D-glucose. Several approaches have been developed for its stereoselective synthesis, including:
Enantioselective introduction of amino- and hydroxy-groups: to olefinic acid by asymmetric epoxidation, dihydroxylation, or aminohydroxylation.
Asymmetric synthesis of β-lactams: by a Staudinger reaction between ketene and imine to give the corresponding amino acids.
Lewis acid-catalyzed multicomponent condensation reactions: of aldehyde, an amine, and ketene silyl acetal derivatives to obtain vicinal hydroxylamino acids.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-hydroxydecanoic acid undergoes various chemical reactions, including:
Oxidation: The amino and hydroxy groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted amino and hydroxy derivatives .
Aplicaciones Científicas De Investigación
2-Amino-3-hydroxydecanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is studied for its role in enzyme inhibition and its potential therapeutic applications.
Medicine: It is a component of microginin, which is used as an antihypertensive agent due to its activity against angiotensin-converting enzyme.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 2-Amino-3-hydroxydecanoic acid involves its interaction with specific molecular targets, such as the angiotensin-converting enzyme. This interaction inhibits the enzyme’s activity, leading to reduced vasoconstriction and lower blood pressure. The compound’s structure allows it to bind effectively to the enzyme, blocking its active site and preventing substrate conversion .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other non-proteinogenic amino acids like bestatin and valinoctin, which also contain α-hydroxy-β-amino acid fragments. These compounds share structural similarities and biological activities .
Uniqueness
2-Amino-3-hydroxydecanoic acid is unique due to its specific configuration and its role in the inhibition of angiotensin-converting enzyme. Its presence in natural products like microginin and its potential therapeutic applications further distinguish it from other similar compounds .
Propiedades
Número CAS |
50730-86-4 |
|---|---|
Fórmula molecular |
C10H21NO3 |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
2-amino-3-hydroxydecanoic acid |
InChI |
InChI=1S/C10H21NO3/c1-2-3-4-5-6-7-8(12)9(11)10(13)14/h8-9,12H,2-7,11H2,1H3,(H,13,14) |
Clave InChI |
JZACFUWLXSNNLV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


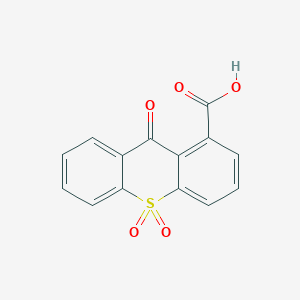

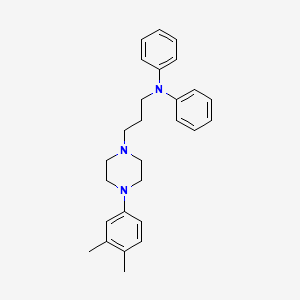

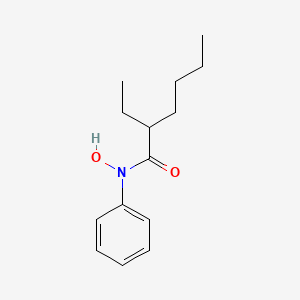
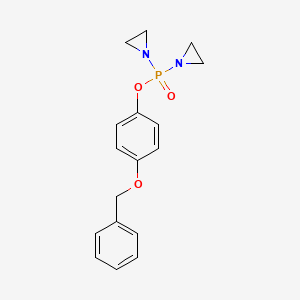

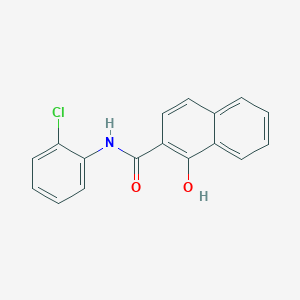


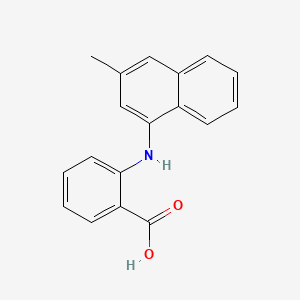
![Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide](/img/structure/B14652757.png)
![4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14652758.png)

